molecular formula C12H12N2O5 B11725778 Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate

Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate

Cat. No.: B11725778
M. Wt: 264.23 g/mol
InChI Key: LYENPTUEHAKQOP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate is a chemical compound with the molecular formula C12H12N2O5 It is known for its unique structure, which includes a nitrophenyl group and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate typically involves the reaction of methyl 2-aminoacetate with 3-(3-nitrophenyl)prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The enamido linkage allows the compound to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-nitrophenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-nitrophenyl)-2-propenoate
  • 2-Methyl-3-(3-nitrophenyl)prop-2-enal

Uniqueness

Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate is unique due to its specific combination of a nitrophenyl group and an enamido linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

methyl 2-[3-(3-nitrophenyl)prop-2-enoylamino]acetate

InChI

InChI=1S/C12H12N2O5/c1-19-12(16)8-13-11(15)6-5-9-3-2-4-10(7-9)14(17)18/h2-7H,8H2,1H3,(H,13,15)

InChI Key

LYENPTUEHAKQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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